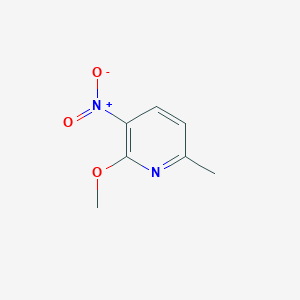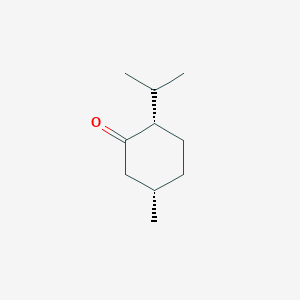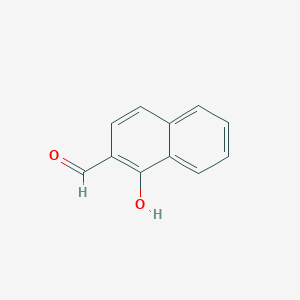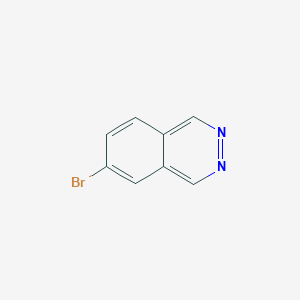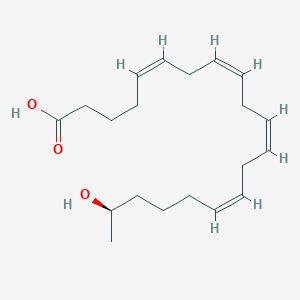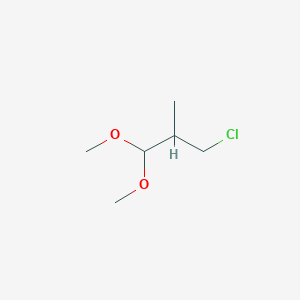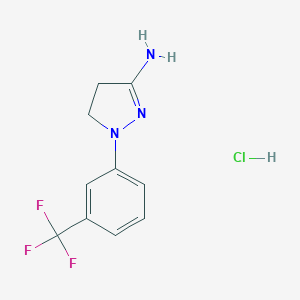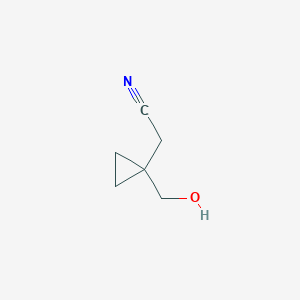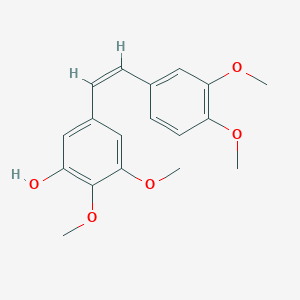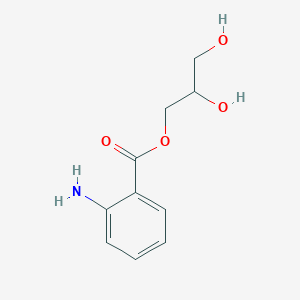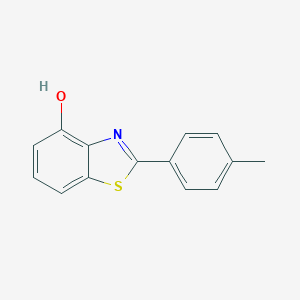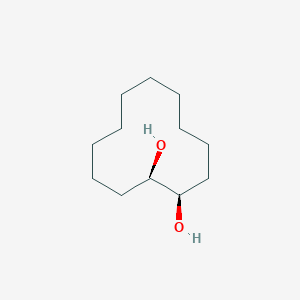
(R,R)-(-)-1,2-Cyclododecanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-(-)-1,2-Cyclododecanediol is a chiral diol compound with the molecular formula C12H24O2. It is characterized by its two hydroxyl groups attached to a twelve-membered cycloalkane ring. The compound is notable for its enantiomeric purity, which makes it valuable in various stereoselective synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(R,R)-(-)-1,2-Cyclododecanediol can be synthesized through several methods. One common approach involves the reduction of cyclododecanone using chiral catalysts. The reduction process typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure high enantiomeric excess and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(R,R)-(-)-1,2-Cyclododecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclododecane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Cyclododecanone or cyclododecanoic acid.
Reduction: Cyclododecane.
Substitution: Cyclododecyl chloride.
Applications De Recherche Scientifique
(R,R)-(-)-1,2-Cyclododecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of (R,R)-(-)-1,2-Cyclododecanediol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved often include stereoselective catalysis, where the chiral nature of the compound plays a crucial role in determining the outcome of the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,S)-(+)-1,2-Cyclododecanediol: The enantiomer of (R,R)-(-)-1,2-Cyclododecanediol, which has opposite stereochemistry.
1,2-Cyclohexanediol: A smaller cyclic diol with similar functional groups but a different ring size.
1,2-Cyclooctanediol: Another cyclic diol with an eight-membered ring.
Uniqueness
This compound is unique due to its twelve-membered ring structure, which provides distinct steric and electronic properties compared to smaller cyclic diols. Its high enantiomeric purity also makes it particularly valuable in stereoselective synthesis, where the control of stereochemistry is crucial.
Propriétés
IUPAC Name |
(1R,2R)-cyclododecane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFVYJFVXTJCJ-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(C(CCCC1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC[C@H]([C@@H](CCCC1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
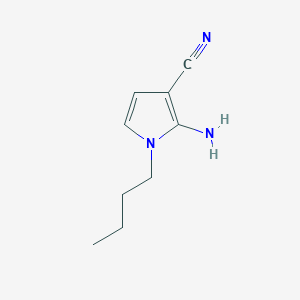
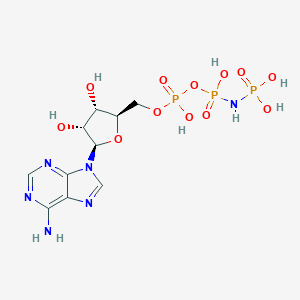
![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
